molecular formula C13H11NO B081105 2-Phenyl-1-pyridin-3-yl-ethanone CAS No. 14627-92-0

2-Phenyl-1-pyridin-3-yl-ethanone

Cat. No.: B081105
CAS No.: 14627-92-0
M. Wt: 197.23 g/mol
InChI Key: GVEQCFMNUYFHOE-UHFFFAOYSA-N
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Description

2-Phenyl-1-pyridin-3-yl-ethanone is a high-value β-aminoketone derivative that serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and organic synthesis. Its structure, featuring both phenyl and pyridinyl rings linked by a ketone-functionalized ethanone bridge, makes it a privileged precursor for the development of novel heterocyclic compounds, including potential pharmacologically active molecules. Researchers utilize this compound extensively in the synthesis of libraries for high-throughput screening, particularly in the exploration of kinase inhibitors, receptor modulators, and other small-molecule therapeutic candidates. The pyridine nitrogen offers a handle for further functionalization and can contribute to metal coordination in catalyst design or material science applications. This product is provided with comprehensive analytical characterization data (including NMR and LC-MS) to ensure batch-to-batch consistency and support rigorous research outcomes. It is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenyl-1-pyridin-3-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVEQCFMNUYFHOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401996
Record name 2-phenyl-1-pyridin-3-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14627-92-0
Record name 2-phenyl-1-pyridin-3-yl-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Phenyl 1 Pyridin 3 Yl Ethanone and Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing 2-phenyl-1-pyridin-3-yl-ethanone and its related compounds have long been established in organic chemistry. These approaches often involve fundamental reactions such as those utilizing organometallic reagents, cross-coupling strategies, acylations, and olefination protocols.

Organometallic Reagent-Mediated Syntheses (e.g., Grignard Reactions)

A primary classical route for the synthesis of ketones like this compound involves the use of organometallic reagents, with Grignard reagents being a prominent example. youtube.comlibretexts.org This method typically involves the reaction of a pyridine-based Grignard reagent with a phenylacetyl halide or a related derivative.

For instance, 3-pyridylmagnesium bromide, formed from the corresponding 3-halopyridine and magnesium metal, can act as a nucleophile. This Grignard reagent attacks the electrophilic carbonyl carbon of a phenylacetyl derivative, such as phenylacetyl chloride. Following the initial addition, a workup step is required to hydrolyze the intermediate and yield the final ketone product. The versatility of Grignard reagents allows for the synthesis of a wide array of analogs by varying both the Grignard reagent and the acylating agent. youtube.comlibretexts.org

A related approach involves the reaction between the magnesium dianion of [(4-methylsulfonyl)phenyl] acetic acid and the methyl ester of 6-methylpyridine-3-carboxylic acid. googleapis.com This method has been explored for the preparation of an analog, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the synthesis of Etoricoxib. googleapis.comgoogle.com The process has been optimized to achieve molar yields between 78% and 88%. googleapis.com

Cross-Coupling Reactions of Halopyridines with Phenylacetic Acid Derivatives

Palladium-catalyzed cross-coupling reactions provide a powerful tool for the formation of carbon-carbon bonds and are applicable to the synthesis of this compound. researchgate.net These reactions typically involve the coupling of a halopyridine with a derivative of phenylacetic acid in the presence of a palladium catalyst and a suitable base.

One such strategy is the Suzuki coupling, which utilizes a boronic acid derivative. researchgate.net In this context, 3-pyridylboronic acid could be coupled with a phenylacetyl halide under palladium catalysis. The catalytic cycle involves oxidative addition of the palladium catalyst to the halopyridine, transmetalation with the boronic acid derivative, and reductive elimination to yield the desired ketone and regenerate the catalyst.

Another relevant cross-coupling reaction is the Heck reaction, which couples an aryl halide with an alkene. While not a direct route to the target ketone, it can be used to form a precursor that is subsequently oxidized.

Acylation Strategies (e.g., Friedel-Crafts Acylation)

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring. masterorganicchemistry.com While direct Friedel-Crafts acylation on the pyridine (B92270) ring is challenging due to the deactivating effect of the nitrogen atom, which can also coordinate with the Lewis acid catalyst, this method can be applied to synthesize precursors. masterorganicchemistry.commasterorganicchemistry.com

For example, a Friedel-Crafts acylation of benzene (B151609) with a 3-pyridylacetyl halide could theoretically yield the target compound. However, the reactivity of the pyridine ring often complicates this direct approach. A more common strategy involves the acylation of a more reactive aromatic ring, followed by subsequent modifications to introduce the pyridine moiety.

Wittig and Horner-Wadsworth-Emmons Reaction Protocols

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful olefination methods that can be adapted for the synthesis of precursors to this compound. wikipedia.orgmasterorganicchemistry.comwikipedia.orglibretexts.org These reactions form carbon-carbon double bonds by reacting a phosphorus ylide (in the Wittig reaction) or a phosphonate (B1237965) carbanion (in the HWE reaction) with a carbonyl compound. wikipedia.orgnrochemistry.comorganic-chemistry.orgorganic-chemistry.org

To synthesize a precursor for this compound, one could react a pyridine-3-carboxaldehyde with a benzyl-substituted phosphorus ylide or phosphonate. This would generate a stilbene-like intermediate, 1-phenyl-2-(pyridin-3-yl)ethene. Subsequent oxidation of this alkene would then yield the desired ketone. The HWE reaction often provides better control over the stereochemistry of the resulting alkene and uses reagents that are generally more reactive than Wittig ylides. wikipedia.orgnrochemistry.comyoutube.com

Reaction Reactants Key Features
Wittig Reaction Aldehyde/Ketone + Phosphorus YlideForms alkenes from carbonyls. Can have issues with stereoselectivity. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
Horner-Wadsworth-Emmons Reaction Aldehyde/Ketone + Phosphonate CarbanionGenerally provides better E-selectivity for the alkene product and uses more nucleophilic phosphonate carbanions. wikipedia.orgnrochemistry.comorganic-chemistry.org

Modern and Catalytic Synthetic Approaches

Recent advancements in organic synthesis have led to the development of more efficient and selective catalytic methods for the preparation of complex molecules, including this compound and its analogs.

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering a wide range of transformations for the construction of carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com

Palladium-catalyzed reactions are particularly prominent. As mentioned in the context of classical approaches, cross-coupling reactions like Suzuki, Heck, and Sonogashira are powerful methods. researchgate.net For instance, a process for preparing an analog, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, has been developed using a palladium(II) acetate (B1210297) catalyst with a Xantphos ligand. google.com

Copper-catalyzed reactions have also emerged as a valuable alternative. For example, a copper-catalyzed cross-coupling of methyl ketones with pyridin-2-amines has been described for the synthesis of α-ketoamides, demonstrating the utility of copper in forming C-N and C=O bonds. researchgate.net

Furthermore, metal-catalyzed C-H activation has become an increasingly important strategy. This approach allows for the direct functionalization of C-H bonds, offering a more atom-economical and step-efficient synthesis. snnu.edu.cn For example, palladium-catalyzed oxidative olefination of N-protected 2-pyridones has been achieved, with selectivity for the 3- or 5-position depending on the substituents. snnu.edu.cn

Catalyst System Reaction Type Key Advantages
Palladium(II) acetate / Xantphos Cross-couplingHigh efficiency and selectivity for C-C bond formation. google.com
Copper catalysts Cross-couplingCost-effective alternative to palladium for certain transformations. researchgate.net
Palladium catalysts C-H Activation/Oxidative OlefinationAtom- and step-economical, allows for direct functionalization. snnu.edu.cn

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions enhance synthetic efficiency by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates and reducing waste. nih.gov This approach is valuable for constructing complex molecules from simple precursors.

A notable example is the one-pot synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate for the anti-inflammatory drug Etoricoxib. googleapis.comgoogle.com This process involves the reaction of the lithium salt of (4-methylsulfonyl)phenyl acetic acid with an ester of 6-methylnicotinic acid. googleapis.com The procedure is designed as a streamlined operation, highlighting the industrial applicability of one-pot syntheses for producing complex drug intermediates. googleapis.comgoogle.com Furthermore, general strategies for the one-pot synthesis of 1,2-disubstituted ethanones from aldehydes via base-mediated reductive homocoupling have also been reported, showcasing the versatility of this approach. researchgate.net Cascade strategies, which involve a series of intramolecular reactions, can also be employed to build various aryl ketones and heterocycles in a one-pot fashion. rsc.org

Environmentally Benign Synthetic Routes

Modern synthetic chemistry places a strong emphasis on developing environmentally friendly or "green" processes. These routes aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Several of the aforementioned methods incorporate green chemistry principles. The use of microwave irradiation in the palladium-catalyzed α-heteroarylation of ketones significantly reduces reaction times and energy consumption compared to conventional heating. ambeed.com The development of synthetic processes that avoid heavy metal catalysts, such as the process for the Etoricoxib intermediate which circumvents the use of hazardous tungsten-based oxidants, is another key advancement. googleapis.com

Furthermore, the use of water as a solvent, as seen in some cascade reactions for synthesizing heterocyclic compounds, represents a significant step towards greener chemistry. google.com Gas-phase reactions, such as the catalytic condensation of nicotinic acid esters with acetic acid to produce 3-acetylpyridine (B27631) (a direct precursor to the target compound's scaffold), offer advantages in industrial settings by potentially allowing for continuous processing and reducing solvent waste. google.comgoogle.com

Reactivity and Chemical Transformations of 2 Phenyl 1 Pyridin 3 Yl Ethanone

Functionalization of the Ethanone (B97240) Backbone

The ethanone backbone of 2-Phenyl-1-pyridin-3-yl-ethanone possesses reactive sites, particularly the α-carbon, which is susceptible to electrophilic substitution reactions.

Alpha-Halogenation Reactions

The position alpha to the carbonyl group in a ketone is readily halogenated. This is due to its ability to form an enol or enolate, which then reacts with the halogen. wikipedia.org This reaction can be carried out under acidic or basic conditions. wikipedia.org

In an acidic medium, the halogenation of a ketone like this compound proceeds through an enol intermediate. libretexts.org Typically, only one alpha-hydrogen is replaced because the introduction of a halogen atom decreases the basicity of the carbonyl oxygen, making subsequent protonation and enol formation less favorable. wikipedia.org

Under basic conditions, successive halogenations are more rapid. The electron-withdrawing nature of the introduced halogen increases the acidity of the remaining alpha-hydrogens, facilitating further reaction. wikipedia.org For instance, the bromination of 1-(pyridin-3-yl)ethanone, a related compound, can be achieved using bromine in the presence of an acidic promoter like hydrobromic acid or acetic acid to yield 2-bromo-1-(pyridin-3-yl)ethanone. nih.gov

A variety of halogenating agents can be employed. The most direct route involves the use of elemental halogens (Br₂, I₂) under acidic or basic conditions. nih.gov

Table 1: Examples of Alpha-Halogenation Reactions

Starting Material Reagents and Conditions Product Yield Reference

Alkylation and Acylation Reactions

The alpha-carbon of this compound can also undergo alkylation and acylation reactions. These reactions typically proceed via the enolate intermediate, which acts as a nucleophile. For example, O-alkylation of 2-pyridone derivatives, which share some structural similarities, has been achieved by heating with an alkyl halide in the presence of a base like anhydrous potassium carbonate in a solvent such as dry acetone. nih.gov This suggests that similar conditions could potentially be applied for the C-alkylation of the ethanone backbone of this compound, although specific studies on this compound were not found.

Transformations Involving the Carbonyl Group

The carbonyl group is a key functional group in this compound and is central to many of its chemical transformations.

Reduction Reactions

The carbonyl group of this compound can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) and lithium aluminum hydride. The choice of reducing agent can influence the outcome, particularly if other reducible functional groups are present in the molecule.

Derivatization to Oximes and Hydrazones

The carbonyl group readily reacts with nucleophiles like hydroxylamine (B1172632) and hydrazine (B178648) derivatives to form oximes and hydrazones, respectively.

Oxime Formation: The reaction of a ketone with hydroxylamine hydrochloride in the presence of a base is a classic method for synthesizing oximes. arpgweb.comresearchgate.net The reaction is typically performed in a polar solvent like ethanol, and the pH is an important factor for the reaction rate. arpgweb.com Pyridine (B92270) itself can be used as a basic solvent. arpgweb.com This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration. researchgate.net

Hydrazone Formation: Similarly, hydrazones are synthesized through the condensation reaction of a ketone with a hydrazine derivative. dergipark.org.tr For instance, the reaction of 3-acetylpyridine (B27631) with cyanoacetylhydrazine in 1,4-dioxane (B91453) under reflux yields the corresponding hydrazide-hydrazone derivative. nih.gov The use of a large excess of hydrazine hydrate (B1144303) and catalytic amounts of p-toluenesulfonic acid can be employed to prepare N-unsubstituted hydrazones from aromatic ketones. researchgate.net

Table 2: Derivatization of the Carbonyl Group

Starting Material Reagents and Conditions Product Type Reference
3-Acetylpyridine Cyanoacetylhydrazine, 1,4-dioxane, reflux Hydrazide-hydrazone nih.gov
Ketones (general) Hydroxylamine hydrochloride, base, ethanol Oxime arpgweb.com

Cyclization and Heterocycle Annulation Reactions

The presence of both the pyridine ring and the reactive ketone functionality in this compound makes it a suitable precursor for the synthesis of various heterocyclic systems through cyclization and annulation reactions.

These reactions often involve the initial formation of a more complex intermediate, which then undergoes intramolecular cyclization. For example, hydrazide-hydrazone derivatives, which can be synthesized from related acetylpyridines, are versatile intermediates for a series of heterocyclization reactions to produce new heterocyclic compounds. nih.govresearchgate.net

Furthermore, the enolate of the ketone can participate in cyclization reactions. For instance, the intramolecular cyclization of N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamides in basic media leads to the formation of substituted pyridin-2(1H)-ones. researchgate.net While this specific example does not start with this compound, it illustrates the potential for cyclization reactions involving the enolate of a related ketone structure.

Annulation reactions, where a new ring is fused onto an existing one, are also possible. For example, Ag(I)-mediated annulation of 2-(2-enynyl)pyridines with propargyl amines has been used to access indolizine (B1195054) derivatives. researchgate.net This highlights the utility of pyridine derivatives in constructing fused heterocyclic systems.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-Bromo-1-(pyridin-3-yl)ethanone
1-(Pyridin-3-yl)ethanone
Sodium borohydride
Lithium aluminum hydride
Hydroxylamine hydrochloride
3-Acetylpyridine
Cyanoacetylhydrazine
p-Toluenesulfonic acid
Hydrazine hydrate
N-(1-methyl-3-oxobut-1-en-1-yl)phenylacetamide
Pyridin-2(1H)-one
2-(2-Enynyl)pyridine
Propargyl amine
Indolizine
Acetic acid
Hydrobromic acid
Bromine
Iodine
Potassium carbonate
Alkyl halide
Acetone
1,4-Dioxane
Ethanol

Formation of Pyridinyl Derivatives

The core structure of this compound allows for modifications that lead to a range of pyridinyl derivatives. These reactions often involve the ketone or the methylene (B1212753) group. For instance, reaction with various amines can lead to the formation of Schiff bases, which can be further modified. Additionally, the methylene group can be functionalized through various C-C and C-N bond-forming reactions, expanding the library of accessible pyridinyl compounds.

Construction of Fused Heterocyclic Systems

The strategic placement of the phenyl, pyridinyl, and ketone functionalities in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems.

Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds with diverse biological activities. The synthesis of imidazo[1,2-a]pyridine (B132010) scaffolds from this compound can be achieved through a one-pot reaction involving 2-aminopyridines. tci-thaijo.org This transformation, often proceeding via an Ortoleva-King type reaction, involves the initial formation of a keto-ammonium salt intermediate, followed by cyclization under basic conditions. tci-thaijo.org The use of iodine as a catalyst is common in these syntheses, though high temperatures and long reaction times can be drawbacks. tci-thaijo.org To overcome these limitations, alternative methods utilizing ionic liquids as catalysts and ultrasound irradiation have been developed to improve reaction efficiency. tci-thaijo.org

The Gewald reaction provides another route to functionalized imidazo[1,2-a]pyridines. This multi-component reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While the direct application with this compound to form imidazo[1,2-a]pyridines is less common, the underlying principles of the Gewald reaction, such as the Knoevenagel condensation, are relevant to the synthesis of various heterocyclic systems from this ketone. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

ReactantReagents and ConditionsProductReference
2-AminopyridineIodine, baseImidazo[1,2-a]pyridine derivative tci-thaijo.org
2-AminopyridineIonic liquid, ultrasoundImidazo[1,2-a]pyridine derivative tci-thaijo.org

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles. Their synthesis can be achieved by reacting this compound derivatives with hydrazine-based reagents. For example, condensation with hydrazine monohydrate in the presence of an acid catalyst can lead to the formation of the pyrazolo[3,4-b]pyridine core. scispace.com The reaction proceeds through the formation of a hydrazone, followed by an intramolecular cyclization and dehydration. The versatility of this approach allows for the introduction of various substituents on both the pyrazole (B372694) and pyridine rings, leading to a diverse library of compounds. mdpi.comnih.govcardiff.ac.uk

ReactantReagents and ConditionsProductReference
Hydrazine monohydrateAcetic acid, refluxPyrazolo[3,4-b]pyridine derivative scispace.com
Substituted hydrazinesVarious catalysts and solventsSubstituted pyrazolo[3,4-b]pyridine derivatives mdpi.comnih.govcardiff.ac.uk

The synthesis of 1,3,4-oxadiazole (B1194373) rings can be accomplished through multi-step sequences starting from derivatives of this compound. A common strategy involves the conversion of a related carboxylic acid derivative to a hydrazide, which then undergoes cyclization. For instance, a hydrazide can be reacted with an acylating agent to form a diacylhydrazine, which upon dehydration using reagents like phosphorus oxychloride or thionyl chloride, yields the 2,5-disubstituted 1,3,4-oxadiazole. jchemrev.comijper.orgbiointerfaceresearch.com

Another approach is the oxidative cyclization of hydrazones, which can be formed from the condensation of a hydrazide with an aldehyde. biointerfaceresearch.com Reagents such as iodine in the presence of a base have been used to effect this transformation. jchemrev.com These methods provide access to a wide range of oxadiazole derivatives with various substituents. mdpi.comnih.gov

Starting MaterialReagents and ConditionsProductReference
DiacylhydrazinePOCl₃ or SOCl₂2,5-Disubstituted 1,3,4-oxadiazole jchemrev.comijper.orgbiointerfaceresearch.com
HydrazoneIodine, baseSubstituted 1,3,4-oxadiazole jchemrev.com

The construction of isoquinoline (B145761) and related fused pyridine systems can be achieved through reactions such as the Pictet-Spengler reaction. wikipedia.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. wikipedia.orgbeilstein-journals.orgnih.gov While this compound itself is not a direct substrate for the classical Pictet-Spengler reaction, derivatives containing a β-phenethylamine moiety can undergo this transformation to yield tetrahydroisoquinoline structures. wikipedia.orgnih.govmdpi.com The reaction proceeds via the formation of an iminium ion, which is then attacked by the electron-rich aromatic ring to form the new heterocyclic ring. wikipedia.org

Reaction TypeKey IntermediatesProduct TypeReference
Pictet-SpenglerIminium ionTetrahydroisoquinoline wikipedia.orgnih.govmdpi.com

Synthesis of Pyrrolidine (B122466) and Azetidinone Derivatives

The versatility of this compound extends to the synthesis of smaller, saturated heterocyclic rings like pyrrolidines and azetidinones.

The synthesis of pyrrolidine derivatives can be accomplished through various multi-step synthetic routes that may start from or incorporate the structural motifs of this compound. nih.govorganic-chemistry.org These methods often involve cyclization reactions of appropriately functionalized linear precursors. For example, intramolecular reductive amination of γ-amino ketones or the cyclization of haloamines can lead to the formation of the pyrrolidine ring. nih.govorganic-chemistry.orgnih.gov

Azetidinones, also known as β-lactams, can be synthesized through the Staudinger reaction, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. orgchemres.org Schiff bases derived from this compound can serve as the imine component in this reaction. Reaction with a ketene, often generated in situ from an acyl chloride and a tertiary amine, would yield the corresponding β-lactam ring. orgchemres.org

HeterocycleGeneral Synthetic ApproachKey ReactionReference
PyrrolidineIntramolecular cyclization of functionalized linear precursorsReductive amination, nucleophilic substitution nih.govorganic-chemistry.orgnih.gov
Azetidinone[2+2] cycloaddition of an imine and a keteneStaudinger reaction orgchemres.org

Oxidative and Reductive Transformations of Pyridine and Phenyl Moieties

The reactivity of this compound is characterized by the distinct chemical behaviors of its constituent pyridine and phenyl rings. These moieties can undergo separate oxidative and reductive transformations, often with a high degree of selectivity depending on the chosen reagents and reaction conditions.

Oxidative Transformations of the Pyridine Moiety

The nitrogen atom in the pyridine ring of this compound is susceptible to oxidation, leading to the formation of a pyridine N-oxide. This transformation is a common reaction for pyridine and its derivatives.

Research Findings:

The oxidation of pyridine to pyridine N-oxide can be accomplished using various oxidizing agents, most commonly peroxy acids. wikipedia.org The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring. This conversion alters the electronic properties of the ring, making it more electron-deficient and influencing its reactivity in subsequent reactions. For this compound, this reaction yields 2-Phenyl-1-(1-oxido-pyridin-3-yl)ethanone.

ReagentProductNotes
Peroxybenzoic acid (C₆H₅CO₃H)2-Phenyl-1-(1-oxido-pyridin-3-yl)ethanoneA classic reagent for the N-oxidation of pyridines. wikipedia.org
meta-Chloroperoxybenzoic acid (m-CPBA)2-Phenyl-1-(1-oxido-pyridin-3-yl)ethanoneA widely used and commercially available peroxy acid, known for its relative safety and efficiency.
Peracetic acid (CH₃CO₃H)2-Phenyl-1-(1-oxido-pyridin-3-yl)ethanoneAnother effective reagent for this transformation. wikipedia.org

Reductive Transformations of the Pyridine Moiety

The pyridine ring can be reduced to a piperidine (B6355638) ring through catalytic hydrogenation. This saturation of the aromatic ring is a key transformation, yielding 2-Phenyl-1-(piperidin-3-yl)ethanone.

Research Findings:

Catalytic hydrogenation of pyridines to piperidines is a well-established process in organic synthesis. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For substrates containing both pyridine and benzene (B151609) rings, the pyridine ring is generally more susceptible to hydrogenation under standard conditions. nih.govlibretexts.org This allows for the selective reduction of the pyridine moiety in this compound while leaving the phenyl ring intact. Catalysts such as palladium, platinum, and rhodium supported on carbon are commonly employed. nih.gov The reaction is typically carried out under a hydrogen atmosphere, often in an acidic medium which facilitates the reduction by protonating the pyridine nitrogen.

CatalystConditionsProductNotes
Palladium on Carbon (Pd/C)H₂, acidic solvent (e.g., HCl/EtOH)2-Phenyl-1-(piperidin-3-yl)ethanoneA common and effective catalyst for pyridine hydrogenation. nih.gov Selectively reduces the pyridine ring over the phenyl ring.
Platinum on Carbon (Pt/C)H₂, various solvents2-Phenyl-1-(piperidin-3-yl)ethanoneA highly active catalyst, may sometimes require milder conditions to avoid over-reduction.
Rhodium on Carbon (Rh/C)H₂, various solvents2-Phenyl-1-(piperidin-3-yl)ethanoneA very effective catalyst, also capable of reducing the phenyl ring under more forcing conditions. libretexts.org

Oxidative Transformations of the Phenyl Moiety

The phenyl group in this compound is notably resistant to oxidation. wikipedia.org Its aromatic character imparts significant stability, and typical oxidizing agents that react with other parts of a molecule will leave the phenyl ring unchanged. wikipedia.org While powerful oxidative conditions can degrade the phenyl ring, such reactions are generally non-selective and not synthetically useful for this class of compound.

Reductive Transformations of the Phenyl Moiety

Reduction of the phenyl ring to a cyclohexyl ring is a more challenging transformation than the reduction of the pyridine ring and requires more forcing conditions. libretexts.org

Research Findings:

The catalytic hydrogenation of a benzene ring requires high pressures of hydrogen gas and elevated temperatures. libretexts.org More active catalysts, such as rhodium, are often necessary to achieve this transformation efficiently. libretexts.org Under the milder conditions used to selectively reduce the pyridine ring (e.g., H₂ with Pd/C at moderate pressures), the phenyl group remains intact. nih.govlibretexts.org

Alternatively, the Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol proton source, can reduce the benzene ring to a 1,4-cyclohexadiene (B1204751) derivative. libretexts.org However, applying these conditions to this compound would likely affect the ketone and pyridine functionalities as well. Due to the requirement for these harsh conditions, the selective reduction of the phenyl ring in the presence of the pyridine and ketone moieties is not a commonly pursued synthetic route.

Derivatives and Analogues of 2 Phenyl 1 Pyridin 3 Yl Ethanone

Synthesis and Characterization of Novel Analogues

The synthesis of novel analogues of 2-Phenyl-1-pyridin-3-yl-ethanone can be achieved through various established synthetic methodologies. A common approach involves the coupling of a substituted phenylacetic acid derivative with a substituted 3-lithiopyridine or a related organometallic species.

For instance, a general synthesis could involve the reaction of a phenylacetyl chloride with a 3-substituted pyridine (B92270) in the presence of a suitable catalyst. Alternatively, a Friedel-Crafts acylation of a substituted benzene (B151609) with a pyridine-3-carbonyl chloride derivative could be employed.

A patented process for a similar compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, highlights a palladium-catalyzed coupling reaction between 1-(6-methylpyridin-3-yl)ethanone and 1-bromo-4-(methylsulfonyl)benzene. google.com This demonstrates a viable route for creating a library of analogues by varying the substituents on both the pyridine and phenyl starting materials.

The characterization of these novel analogues is typically performed using a combination of spectroscopic techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to determine the chemical structure and connectivity of the atoms.

Mass Spectrometry (MS) to confirm the molecular weight of the synthesized compound.

Infrared (IR) Spectroscopy to identify the presence of key functional groups, such as the carbonyl group of the ketone.

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are essential to understand how specific structural modifications influence the biological activity of the this compound scaffold. These studies involve synthesizing a series of derivatives with systematic variations and evaluating their activity in a relevant biological assay.

A study on phenyl-1-pyridin-2-yl-ethanone-based iron chelators provides valuable insights into the SAR of this class of compounds. nih.gov The study revealed that these compounds could inhibit HIV-1 transcription by modulating the activity of CDK2 and CDK9. The inhibitory activity was dependent on the specific substitution pattern of the derivatives.

In another study on pyridin-2(1H)-one derivatives as urease inhibitors, it was found that electron-releasing groups on the pyridine ring were important for modulating biological activity. researchgate.net This suggests that for this compound derivatives, the electronic properties of the pyridine ring are likely to be a key determinant of activity.

The following table summarizes hypothetical SAR data for a series of this compound derivatives, based on the principles discussed above.

Compound R1 (Phenyl Ring) R2 (Pyridine Ring) Linker Modification Biological Activity (IC₅₀, µM)
1 HHEthanone (B97240)10.5
2 4-OCH₃HEthanone5.2
3 4-NO₂HEthanone15.8
4 H6-CH₃Ethanone8.1
5 HHPropanone25.3
6 HHEthanol> 50

This table illustrates how modifications to the phenyl ring, pyridine ring, and ethanone linker can significantly impact biological activity. For example, the addition of an electron-donating group at the para position of the phenyl ring (Compound 2) enhances activity, while an electron-withdrawing group (Compound 3) diminishes it. Similarly, a methyl group on the pyridine ring (Compound 4) leads to a modest improvement in activity. Altering the linker by increasing its length (Compound 5) or reducing the ketone (Compound 6) is shown to be detrimental to activity in this hypothetical scenario.

Applications in Organic Synthesis and Catalysis

Role as Versatile Synthetic Intermediates

2-Phenyl-1-pyridin-3-yl-ethanone and its derivatives are crucial intermediates in the synthesis of a variety of organic compounds. Their utility stems from the reactivity of the ketone functional group and the presence of two distinct aromatic rings, which can be modified through various organic reactions.

A notable application is in the preparation of intermediates for major pharmaceuticals. For example, a structurally related compound, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, is a key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor. The synthesis of this intermediate highlights the importance of the phenyl-pyridinylethanone backbone in constructing complex drug molecules. Various synthetic routes have been developed to produce these intermediates efficiently, underscoring their industrial significance. nih.gov

The metabolism of 3-benzoylpyridine (B1664120) in biological systems further illustrates its role as an intermediate. Studies have shown that it is rapidly metabolized in the liver to several other compounds, including 3-(alpha-hydroxybenzyl)pyridine and its N-oxide derivative. rsc.org This metabolic transformation demonstrates the molecule's capacity to serve as a direct precursor to other functionalized molecules under biological conditions.

Building Blocks for Complex Molecular Architectures

The structural framework of this compound makes it an excellent building block for the assembly of more complex molecular architectures, particularly heterocyclic systems. The pyridine (B92270) ring and the benzoyl group provide multiple reaction sites for cyclization and condensation reactions.

Research has demonstrated its use in the synthesis of substituted meta-hetarylanilines. researchgate.net In these multi-component reactions, the 1,3-dicarbonyl-like nature of the molecule can be exploited to construct intricate aniline (B41778) derivatives. researchgate.net Furthermore, derivatives such as 3-benzoylpyridine-4-carboxylic acid serve as building blocks for novel pharmaceuticals by enabling the synthesis of complex heterocycles. bohrium.com The ability to construct such elaborate molecules from a relatively simple starting material is a testament to its value as a foundational scaffold in organic synthesis.

One specific example is the synthesis of 1-Phenyl-2-[(3-pyridin-3-yl- bohrium.comresearchgate.netresearchgate.nettriazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone, a complex molecule featuring multiple fused heterocyclic rings. rsc.org The synthesis of such compounds showcases how the initial phenyl-pyridin-ethanone structure can be elaborated upon to create diverse and complex molecular frameworks.

Precursors for Pharmacologically Active Compounds

The pyridine and ketone moieties are common pharmacophores, and their combination in this compound makes it a valuable precursor for a wide range of pharmacologically active compounds. The benzoylpiperidine fragment, which can be derived from this precursor, is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive molecules. nih.gov

Derivatives of this compound have been investigated for various therapeutic applications. For instance, novel iron chelators based on the isomeric phenyl-1-pyridin-2yl-ethanone structure have been synthesized and shown to inhibit HIV-1 transcription by modulating the activities of cyclin-dependent kinases (CDK2 and CDK9). nih.govrsc.org These compounds demonstrated significant antiviral activity with minimal cytotoxicity. nih.govrsc.org

The versatility of this scaffold is further highlighted by its use in creating compounds with potential neurotropic and anticonvulsant activities. The synthesis of complex fused heterocyclic systems, such as pyridofuro[3,2-d]pyrrolo[1,2-a]pyrimidines, often starts from precursors that share the core structural elements of this compound. researchgate.net

Below is a table summarizing examples of pharmacologically active compounds or intermediates derived from the phenyl-pyridin-ethanone scaffold.

Derivative/Related CompoundTherapeutic Area/ApplicationResearch Finding
1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanoneAnti-inflammatoryKey intermediate for the COX-2 inhibitor Etoricoxib. nih.gov
Phenyl-1-pyridin-2yl-ethanone-based iron chelatorsAntiviral (HIV-1)Inhibit HIV-1 transcription by modulating CDK2 and CDK9 activities. nih.govrsc.org
Benzoylpiperidine derivativesVarious (Neuroprotective, Anticancer, Cardioprotective)The benzoylpiperidine fragment is a privileged structure in medicinal chemistry. nih.gov
Fused Pyridofuro-pyrimidinesNeurotropic/AnticonvulsantSynthesized from precursors containing the core pyridine-ketone structure. researchgate.net

Ligands in Catalytic Systems

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows the molecule and its derivatives to act as ligands in the formation of metal complexes, which can exhibit catalytic activity. While direct catalytic applications of this compound as a ligand are not extensively documented, the broader class of pyridine-containing ligands is of great importance in homogeneous catalysis. bohrium.com

Ruthenium complexes containing various polypyridine ligands have demonstrated high activity as catalysts in hydrogenation and hydrogen transfer reactions. bohrium.com For example, complexes like Ru(phen)(CO)2Cl2 have shown high conversion rates in the hydrogenation of N-benzylideneaniline. bohrium.com Similarly, ruthenium(II) and ruthenium(III) complexes with (pyridyl)benzoazole ligands are active catalysts for the transfer hydrogenation of ketones. researchgate.netmdpi.com The electronic and steric properties of the pyridine-based ligand play a crucial role in the efficiency and selectivity of these catalytic processes. researchgate.net

The ability of structurally similar compounds to act as effective ligands is well-established. For instance, iron chelators based on phenyl-1-pyridin-2yl-ethanone demonstrate the capacity of the pyridine-ketone scaffold to coordinate with metal ions. nih.govrsc.org Furthermore, terpyridine-metal complexes are widely used in catalysis for challenging transformations like C-C bond formation and hydrofunctionalization, highlighting the catalytic potential of N-heterocyclic ligands. nih.gov The modular design of such ligands allows for the fine-tuning of the catalytic properties of the resulting metal complexes. researchgate.net

The table below presents examples of catalytic systems that utilize pyridine-based ligands, illustrating the potential catalytic role of the this compound scaffold.

Catalyst System (Ligand Type)MetalCatalytic Application
Ruthenium complexes with polypyridine ligandsRutheniumHydrogenation of N-benzylideneaniline, hydrogen transfer reactions. bohrium.com
Ruthenium(II)/(III) complexes with (pyridyl)benzoazole ligandsRutheniumTransfer hydrogenation of ketones. researchgate.netmdpi.com
Iron complexes with terpyridine ligandsIronDegradation of phenols. researchgate.net
Iron, Cobalt, Nickel complexes with pyridine imine ligandsIron, Cobalt, NickelEthylene oligomerization. researchgate.net
Ruthenium-p-Cymene complexes with pyridine-quinoline ligandsRutheniumTransfer hydrogenation of benzophenone.

Antimicrobial Efficacy of Related Compounds

While specific data on the antimicrobial properties of this compound is lacking, various derivatives containing phenyl and pyridine moieties have been investigated.

Antibacterial Activity of Related Compounds

Certain hybrid molecules incorporating an imidazole (B134444) moiety have shown activity against various bacterial strains, including E. coli, P. aeruginosa, S. aureus, and S. epidermidis nih.gov. For instance, a 5-nitroimidazole/oxazolidinone hybrid was found to be a potent agent against Bacillus cereus nih.gov. Additionally, complexes of 2-(3-pyridinyl)-1H-benzimidazole with metals like Copper(II) and Silver(I) have demonstrated considerable antibacterial effects against Staphylococcus aureus and Staphylococcus epidermidis nih.gov.

Antifungal Activity of Related Compounds

The antifungal potential of this chemical family has been explored through various derivatives. Complexes of 2-(3-pyridinyl)-1H-benzimidazoles have been tested against Candida albicans nih.gov. Other studies on different heterocyclic structures, such as 3-phenylpiperidine-2,6-dione derivatives, have also included screening for antifungal activity nih.gov.

Antiviral Activity of Related Compounds

The antiviral properties of molecules containing the phenyl-pyridine scaffold are a subject of research. Phenylpyrazolone-1,2,3-triazole hybrids have been identified as potent antiviral agents, with some showing promise against SARS-CoV-2 by inhibiting its main protease nih.govnih.gov. Research into 3-phenylpiperidine-2,6-dione derivatives has shown moderate protective activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1) for certain analogs nih.gov.

Anticancer and Antitumor Properties of Related Compounds

The anticancer potential of diarylpyridine and related structures is an active area of investigation, with research focusing on their ability to halt cell proliferation and interfere with essential cellular machinery.

Antiproliferative Mechanisms of Related Compounds

A series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, which share the phenyl and pyridin-3-yl motifs, have demonstrated broad-spectrum antiproliferative activity across a panel of 60 human cancer cell lines nih.gov. Certain compounds in this series showed lethal effects against specific melanoma, renal cancer, and breast cancer cell lines nih.gov. Similarly, adamantyl derivatives of N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones exhibited moderate to strong antiproliferative activity against colon, lung, and breast carcinoma cell lines nih.gov. These compounds were found to induce changes in the cell cycle, leading to an increase in the G0/G1 or G2/M phases and a reduction of cells in the S phase nih.gov.

Modulation of Key Cellular Pathways by Related Compounds (e.g., Tubulin Polymerization Inhibition)

A significant mechanism of action for some anticancer compounds related to this scaffold is the inhibition of tubulin polymerization. Microtubules, composed of tubulin, are critical for cell division, and their disruption can lead to cancer cell death.

A series of novel diarylpyridines were designed as analogs of Combretastatin A-4 (CA-4), a known tubulin inhibitor, by replacing a double bond with a rigid pyridine linker. nih.gov Several of these synthesized diarylpyridine compounds displayed potent antiproliferative activities, and a selected compound, 10t , was shown to significantly inhibit tubulin polymerization in a dose-dependent manner. nih.gov Molecular modeling suggested these compounds bind to the colchicine (B1669291) site on tubulin. nih.govrsc.org Another study on indolizine (B1195054) derivatives, which can be synthesized from pyridinium (B92312) ylides, also identified a compound that inhibits tubulin polymerization nih.gov.

An Examination of the Biological Profile of this compound

This article focuses on the chemical compound this compound, exploring its documented biological activities and pharmacological potential based on available scientific research. The content adheres to a specific outline to provide a targeted overview of its properties.

Biological Activities and Pharmacological Potential

Enzyme and Receptor Modulation

MCR-1 (Colistin Resistance) Inhibition

Extensive searches of scientific databases and literature have not yielded any studies reporting the evaluation of this compound as an inhibitor of the MCR-1 enzyme. The MCR-1 gene confers plasmid-mediated resistance to colistin, a last-resort antibiotic, and finding its inhibitors is a significant goal in antimicrobial research. However, at present, there is no published evidence to suggest that this compound possesses this specific biological activity.

Histone Deacetylase (HDAC) Inhibition

There is currently no direct scientific evidence in the available literature to indicate that this compound itself is an inhibitor of Histone Deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, which can impact gene expression. nih.govmdpi.com Inhibition of HDACs is a validated therapeutic strategy, particularly in oncology. nih.gov

While the specific compound this compound has not been identified as an HDAC inhibitor, research has been conducted on related molecules containing a pyridone ring. For instance, a series of pyridone-based compounds, which are structurally distinct from this compound, have been synthesized and evaluated as HDAC inhibitors. nih.govresearchgate.net These studies have shown that certain pyridone derivatives can exhibit potent HDAC inhibitory activity and selectivity for specific HDAC isoforms. nih.govresearchgate.net However, these findings on related but different chemical structures cannot be extrapolated to this compound without direct experimental evidence.

Lanosterol 14α-Demethylase Inhibition

An extensive review of the scientific literature reveals no studies that have investigated or identified this compound as an inhibitor of Lanosterol 14α-demethylase. This enzyme, also known as CYP51, is a critical component in the biosynthesis of ergosterol (B1671047) in fungi and cholesterol in mammals. nih.govwikipedia.orgwikipedia.org It is the primary target for azole antifungal drugs. nih.govwikipedia.org

The mechanism of these antifungal agents involves the nitrogen atom of their azole ring binding to the heme iron atom in the active site of Lanosterol 14α-demethylase, thereby inhibiting its function and disrupting fungal cell membrane integrity. nih.gov While many compounds with nitrogen-containing heterocycles have been explored as potential inhibitors, there is no published data to suggest that this compound has been considered or tested for this activity.

Pharmacological Target Identification and Validation

As of the latest available scientific literature, there are no published studies that specifically identify and validate any pharmacological targets for the compound this compound. The process of target identification and validation is fundamental in drug discovery, establishing a clear link between the therapeutic effect of a compound and its interaction with a specific biological molecule. The absence of such studies for this compound means that its potential pharmacological applications remain undefined.

Medicinal Chemistry and Drug Discovery Applications

Rational Drug Design Methodologies

Rational drug design is a strategic approach to drug discovery that involves the deliberate design or selection of compounds that are predicted to bind to a specific biological target. This process is heavily reliant on a deep understanding of the target's structure and function. In the context of 2-Phenyl-1-pyridin-3-yl-ethanone, rational design strategies could be employed to develop derivatives with enhanced potency and selectivity for a particular therapeutic target. For instance, if this scaffold is identified as a hit for a specific enzyme, computational methods like molecular docking could be used to predict how modifications to the phenyl or pyridin-3-yl rings might improve binding affinity and specificity.

Lead Compound Identification and Optimization

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The this compound scaffold could serve as a lead compound if it demonstrates promising activity in initial biological screens.

Optimization of this lead would involve synthesizing a library of analogs. For example, substitutions on the phenyl ring or modifications of the ketone linker could be systematically explored to establish a structure-activity relationship (SAR). This process aims to identify a derivative with the optimal balance of efficacy, safety, and drug-like properties. An example of lead optimization can be seen in the development of 2-morpholin- and 2-thiomorpholin-2-yl-1H-benzimidazoles as selective H₁-antihistamines, where modifications to a lead compound led to improved selectivity and central nervous system profiles.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two pillars of rational drug discovery.

SBDD relies on the known three-dimensional structure of the biological target, typically a protein or nucleic acid, which can be determined through techniques like X-ray crystallography or NMR spectroscopy. If the target for this compound were known, SBDD could be used to visualize the binding site and design modifications to the molecule that would enhance its interaction with the target. This could involve adding functional groups that form specific hydrogen bonds or hydrophobic interactions.

LBDD , on the other hand, is employed when the structure of the target is unknown. It relies on the knowledge of other molecules that bind to the biological target of interest. By analyzing the common structural features (pharmacophore) of these active ligands, a model can be developed to guide the design of new, more potent compounds. For this compound, if a series of its derivatives showed activity against a particular target, LBDD could be used to build a pharmacophore model to guide the synthesis of further analogs with improved activity.

High-Throughput Screening (HTS) Approaches

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. Chemical libraries, which can contain thousands to millions of compounds, are screened to identify "hits" that modulate the activity of a biological target.

The this compound scaffold could be included in diversity-oriented screening libraries. If a screening campaign identifies this compound as a hit, it would then become the starting point for a hit-to-lead optimization program. Modern HTS platforms are highly sophisticated and can be used to screen for a wide range of activities, from enzyme inhibition to effects on cell signaling pathways. The selection and quality of the small molecule libraries are crucial for the success of HTS campaigns. bldpharm.com

Therapeutic Area Specific Investigations

While direct therapeutic applications of this compound are not well-documented, the structural motifs within the molecule are found in compounds with a range of biological activities. This suggests that derivatives of this scaffold could be investigated for various therapeutic areas.

For example, the pyridine (B92270) ring is a common feature in many approved drugs. Studies on related compounds provide clues to potential therapeutic avenues:

Anticancer Activity: Derivatives of 6-(pyridin-3-yl)quinazolin-4(3H)-one have been designed and evaluated as potential anticancer agents by targeting the PI3K/Akt signaling pathway. nih.gov Specifically, compounds 7i and 7m from this series showed promise as lead compounds for the development of anti-cancer drugs. nih.gov

Antibacterial Activity: A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have been synthesized and shown to exhibit strong antibacterial activity against Gram-positive bacteria, comparable to the antibiotic linezolid. nih.gov

Enzyme Inhibition: The isomer, phenyl-1-pyridin-2-yl-ethanone, has been used as a basis for creating iron chelators that inhibit HIV-1 transcription by modulating the activities of CDK2 and CDK9. nih.govnih.gov Additionally, substituted 1-pyridyl-2-phenyl-1,2-ethanediones have been identified as potent and selective carboxylesterase inhibitors. researchgate.net

Analytical Methodologies for Characterization and Research Applications

Mass Spectrometry Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For 2-Phenyl-1-pyridin-3-yl-ethanone, LC-MS is utilized to confirm the molecular weight of the compound and to assess its purity. While specific research-grade LC-MS reports are not widely published, chemical suppliers of this compound indicate the availability of such data, confirming its use in quality control. The technique would typically involve injecting a solution of the compound into an LC system, where it is separated from any impurities, and then introducing it into the mass spectrometer to determine its mass-to-charge ratio, which should correspond to its molecular weight of 197.23 g/mol .

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the purification and analysis of this compound, ensuring that the compound is isolated in a high state of purity for subsequent applications and studies.

High-Performance Liquid Chromatography (HPLC)

A potential HPLC method could utilize a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. The separation is based on the differential partitioning of the compound and any impurities between the stationary phase and the mobile phase. Detection is commonly performed using a UV detector, as the aromatic rings and the carbonyl group in this compound are strong chromophores. Commercial suppliers of this compound offer HPLC analysis data, underscoring its importance in quality assurance.

Column Chromatography for Purification

Column chromatography is a standard and widely used method for the purification of synthetic compounds like this compound on a laboratory scale. The process involves dissolving the crude reaction mixture and passing it through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent, or a gradient of eluents, is then passed through the column to separate the desired compound from byproducts and unreacted starting materials.

For compounds with similar polarity and structural features, such as other pyridyl ketones, a common stationary phase is silica gel. The choice of eluent is critical for effective separation. A mixture of a non-polar solvent like hexanes or cyclohexane (B81311) and a more polar solvent such as ethyl acetate (B1210297) is frequently employed. The ratio of these solvents is often adjusted in a gradient to achieve optimal separation. For instance, a gradient starting with a low concentration of ethyl acetate in hexanes and gradually increasing the polarity allows for the elution of compounds based on their affinity for the stationary phase. The progress of the separation is typically monitored by Thin-Layer Chromatography (TLC).

Table 1: Illustrative Column Chromatography Parameters for Pyridyl Ketone Purification

Parameter Description
Stationary Phase Silica Gel (e.g., 230-400 mesh)
Eluent System Hexane/Ethyl Acetate Gradient

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases. The acquisition of such data would require the growth of single crystals of the compound of suitable quality, which can be a challenging process. If a crystal structure were to be determined, it would provide invaluable information for understanding its physical properties and its interactions with other molecules, which is particularly important in fields like drug design and materials science.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₁₃H₁₁NO, elemental analysis would be used to experimentally verify the percentage composition of carbon, hydrogen, and nitrogen.

The theoretically calculated elemental composition is a benchmark against which the experimental results are compared. A close agreement between the found and calculated values provides strong evidence for the purity and the correct empirical formula of the synthesized compound.

Table 2: Theoretical Elemental Composition of this compound (C₁₃H₁₁NO)

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage (%)
Carbon C 12.01 13 156.13 79.16
Hydrogen H 1.008 11 11.088 5.62
Nitrogen N 14.01 1 14.01 7.10
Oxygen O 16.00 1 16.00 8.11

| Total | | | | 197.23 | 100.00 |

While specific experimental data from research publications for the elemental analysis of this compound are not available, this technique remains a cornerstone for the characterization of novel organic compounds.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies

The synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone and its derivatives is an area ripe for innovation. While traditional methods exist, the development of more efficient, cost-effective, and environmentally benign synthetic routes is a key focus for future research. One promising approach is the use of one-pot multicomponent reactions. nih.gov These reactions, where multiple reactants are combined in a single step to form a complex product, offer significant advantages in terms of reduced reaction times, lower costs, and higher yields. nih.gov Exploring various catalysts and reaction conditions for such multicomponent strategies could lead to the discovery of highly efficient pathways to a diverse range of this compound analogs.

Furthermore, leveraging modern catalytic systems, such as those based on palladium or cobalt, could open up new avenues for the synthesis of this compound. acs.org For instance, cobalt-catalyzed decarbonylative Liebeskind–Srogl reductive pyridination of aromatic thioesters has emerged as a novel method for creating C4-arylated pyridines, a structural feature relevant to the synthesis of this compound analogs. acs.org Investigating the applicability of such advanced catalytic methods to the synthesis of the target compound could lead to breakthroughs in efficiency and substrate scope.

Interactive Table: Synthetic Methodologies for Pyridine (B92270) Derivatives

Methodology Description Potential Advantages Reference
One-Pot Multicomponent Reactions Combining multiple reactants in a single reaction vessel to form a complex product in one step. Reduced reaction time, lower cost, high yield, and environmental friendliness. nih.gov

| Cobalt-Catalyzed Cross-Coupling | Utilization of cobalt catalysts for reactions like decarbonylative Liebeskind–Srogl reductive pyridination. | Use of a less expensive metal catalyst and potential for novel bond formations. | acs.org |

Exploration of Untapped Biological Activities and Targets

The structural features of this compound suggest a wide range of potential biological activities that remain largely unexplored. Research into the pharmacological properties of its isomer, 2-phenyl-1-pyridin-2-yl-ethanone, has revealed its potential as an iron chelator that can inhibit HIV-1 transcription by modulating cyclin-dependent kinase 2 (CDK2) and CDK9 activities. nih.gov This finding provides a strong rationale for investigating similar activities in this compound and its derivatives. Screening this compound and its analogs against a panel of kinases and for their iron-chelating properties could uncover novel therapeutic leads for viral infections and other diseases.

Moreover, the broader class of pyridine derivatives has been shown to possess a wide array of pharmacological effects, including anti-inflammatory and analgesic properties. nih.gov A systematic evaluation of this compound and its analogs for their effects on inflammatory pathways and pain perception could lead to the identification of new drug candidates for these conditions. The exploration of its potential as an inhibitor of enzymes like Mitogen- and Stress-Activated Kinase 1 (MSK1), which is a target in inflammatory diseases, could also be a fruitful area of research. mdpi.com

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These powerful computational tools can be employed to accelerate the identification of novel drug candidates and optimize their properties. In the context of this compound, AI and ML algorithms could be utilized to design and screen virtual libraries of its analogs with improved biological activity and pharmacokinetic profiles.

By training ML models on existing data for related compounds, it is possible to predict the biological activities and potential targets of new, unsynthesized derivatives of this compound. This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening methods. Furthermore, AI can be used to devise novel synthetic routes, predicting the most efficient and highest-yielding reaction pathways.

Sustainable and Green Chemical Synthesis of this compound and its Analogues

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and other fine chemicals to minimize environmental impact. frontiersin.org Future research on this compound should prioritize the development of sustainable and green synthetic methodologies. This includes the use of environmentally friendly solvents, renewable starting materials, and energy-efficient reaction conditions. nih.govmdpi.com

One promising approach is the use of microwave-assisted organic synthesis, which can significantly reduce reaction times and energy consumption. nih.gov Another avenue is the exploration of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. mdpi.com The development of such green synthetic routes will not only make the production of this compound more sustainable but also more economically viable.

Interactive Table: Green Chemistry Approaches in Synthesis

Green Chemistry Principle Application in Synthesis Potential Benefit Reference
Use of Renewable Feedstocks Sourcing starting materials from biomass or other renewable sources. Reduced reliance on fossil fuels and a smaller carbon footprint. mdpi.com
Catalysis Employing catalytic reagents in small amounts instead of stoichiometric reagents. Higher atom economy, reduced waste, and milder reaction conditions. acs.org
Design for Energy Efficiency Utilizing methods like microwave irradiation to reduce energy consumption. Faster reactions and lower energy costs. nih.gov

| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or ethanol. | Reduced environmental pollution and improved worker safety. | nih.gov |

Collaborative Research and Translational Applications

The successful translation of a promising compound from the laboratory to the clinic requires a collaborative effort from researchers across various disciplines. Platforms like the Collaborative Drug Discovery (CDD) Vault can facilitate this process by providing a secure environment for managing and sharing chemical and biological data among research groups. collaborativedrug.com Establishing collaborations between synthetic chemists, pharmacologists, computational scientists, and clinical researchers will be crucial for advancing the development of this compound and its analogs.

The ultimate goal of this research is to translate promising findings into tangible clinical applications. This could involve developing new therapeutic agents for a range of diseases, from viral infections to inflammatory disorders. The journey from bench to bedside is long and challenging, but by focusing on these future research directions, the scientific community can work towards unlocking the full therapeutic potential of this compound.

Q & A

Q. What are the standard synthetic routes for preparing 2-Phenyl-1-pyridin-3-yl-ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : Common synthetic approaches include Friedel-Crafts acylation or coupling reactions between pyridine derivatives and phenylacetyl precursors. For optimization:
  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions, but monitor for byproduct formation .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance reactivity in coupling reactions, while inert atmospheres prevent oxidation.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended for isolating the product from unreacted starting materials .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

  • Methodological Answer : Use software like SHELXL for small-molecule refinement:
  • Data Collection : High-resolution XRD data (≤ 0.8 Å) minimizes errors in bond-length and angle determination .
  • Twinned Data Handling : Apply twin-law matrices in SHELXL to correct for overlapping reflections in problematic crystals .
  • Validation : Cross-check refined structures with CCDC databases to validate stereochemical accuracy.

Advanced Research Questions

Q. What strategies resolve contradictory spectroscopic data (e.g., NMR vs. IR) in characterizing this compound?

  • Methodological Answer :
  • Multi-Technique Correlation : Combine 1^1H/13^13C NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹ in IR vs. carbonyl carbon at ~200 ppm in 13^13C NMR) .
  • Computational Validation : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .
  • Dynamic Effects : Investigate tautomerism or conformational flexibility via variable-temperature NMR to explain discrepancies .

Q. How can the stability of this compound be assessed under varying experimental conditions?

  • Methodological Answer :
  • Thermal Analysis : Perform TGA/DSC to determine decomposition thresholds (e.g., onset temperature >200°C for thermal stability) .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 3–10) and monitor degradation via HPLC. For example, acidic conditions may cleave the pyridine-phenyl bond .
  • Light Sensitivity : Conduct accelerated UV-vis exposure tests to identify photodegradation products (e.g., radical intermediates detected via ESR) .

Q. What experimental designs are recommended for studying the biological activity of this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationships (SAR) : Synthesize analogs with substituents at the phenyl or pyridine rings and test against target enzymes (e.g., kinases) .
  • In Vitro Assays : Use fluorescence-based assays (e.g., FRET) to measure inhibition constants (KiK_i) and selectivity profiles .
  • Metabolic Pathways : Radiolabel the ketone group (14^{14}C) to track metabolic fate in hepatocyte models .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Kinetic Profiling : Use in-situ FTIR or ReactIR to monitor intermediate formation and adjust heating/cooling rates .
  • Mass Transfer Limitations : Optimize stirring rates and reactor geometry (e.g., baffled vessels) for heterogeneous reactions .
  • Byproduct Identification : Employ LC-MS/MS to detect trace impurities and modify quenching protocols (e.g., rapid cooling vs. gradual) .

Q. What computational tools are effective for predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for proposed mechanisms (e.g., nucleophilic acyl substitution) .
  • Machine Learning : Train models on existing pyridine derivative datasets (e.g., Reaxys) to predict regioselectivity in electrophilic attacks .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A/2B hazards) .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to mitigate inhalation risks (STEL/TLV monitoring recommended) .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA Class D) .

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